[5-(pentafluoroethoxy)pyridin-2-yl]methanol
Description
[5-(Pentafluoroethoxy)pyridin-2-yl]methanol is a fluorinated pyridine derivative characterized by a pyridine ring substituted with a pentafluoroethoxy (–OCF₂CF₃) group at position 5 and a hydroxymethyl (–CH₂OH) group at position 2. Its molecular formula is C₈H₆F₅NO₂, and it is cataloged under identifiers such as EN300-6748991 .
Properties
IUPAC Name |
[5-(1,1,2,2,2-pentafluoroethoxy)pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO2/c9-7(10,11)8(12,13)16-6-2-1-5(4-15)14-3-6/h1-3,15H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIIIAHNXPALGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(C(F)(F)F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(pentafluoroethoxy)pyridin-2-yl]methanol typically involves the reaction of a pyridine derivative with a pentafluoroethoxy reagent under controlled conditions. One common method involves the use of pentafluoroethanol and a suitable pyridine precursor in the presence of a base to facilitate the substitution reaction . The reaction is usually carried out at low temperatures to ensure the stability of the pentafluoroethoxy group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[5-(pentafluoroethoxy)pyridin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The pentafluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield pyridine-2-carboxylic acid derivatives, while reduction can produce pyridine-2-ylmethanol derivatives with different substituents.
Scientific Research Applications
[5-(pentafluoroethoxy)pyridin-2-yl]methanol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of [5-(pentafluoroethoxy)pyridin-2-yl]methanol involves its interaction with specific molecular targets and pathways The pentafluoroethoxy group imparts unique electronic properties to the compound, influencing its reactivity and binding affinity The methanol group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The pentafluoroethoxy group in the target compound is strongly electron-withdrawing, which may stabilize the pyridine ring against electrophilic attack and reduce basicity compared to methoxy-substituted analogs like (5,6-Dimethoxypyridin-2-yl)methanol . Chloro and iodo substituents (e.g., in and ) introduce electrophilic sites for cross-coupling reactions but increase molecular weight and polarizability.
Dichloro-substituted compounds (e.g., ) may suffer from reduced aqueous solubility due to increased halogen content and steric bulk.
Biological Activity
[5-(pentafluoroethoxy)pyridin-2-yl]methanol is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies, including its antimicrobial, anticancer, and other therapeutic properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 263.17 g/mol. The presence of the pentafluoroethoxy group enhances lipophilicity and may influence the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that fluorinated pyridine derivatives can inhibit bacterial growth by disrupting membrane integrity and function.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 32 µg/mL |
| N1-(2-(furan-3-yl)ethyl)-N2-isobutyloxalamide | E. coli, P. aeruginosa | 16 µg/mL |
Note: Data derived from comparative studies on similar fluorinated compounds.
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays. It appears to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
Case Study: In Vitro Effects on Cancer Cell Lines
A study evaluated the effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated:
- IC50 Values : MCF-7: 25 µM; A549: 30 µM.
- Mechanism : Induction of apoptosis via mitochondrial pathway activation.
Other Biological Activities
In addition to antimicrobial and anticancer properties, this compound has shown potential in:
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines in macrophages.
- Neuroprotective Properties : Protection against oxidative stress-induced neuronal damage in vitro.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : Interaction with cell surface receptors can lead to altered signaling pathways, promoting apoptosis in cancer cells.
- Membrane Disruption : The lipophilic nature of the pentafluoroethoxy group may facilitate membrane penetration, leading to cellular disruption in pathogens.
Q & A
Q. Advanced Research Focus
- LogP Calculation : Tools like Open Babel estimate hydrophobicity (LogP ≈ 2.5–3.0) using atom-based contributions, critical for pharmacokinetic profiling .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to assess binding stability .
Validation : Compare computed LogP with experimental HPLC retention times (C18 column, MeCN/H₂O gradient) .
How do structural modifications influence the biological activity of this compound analogs?
Advanced Research Focus
Structure-Activity Relationship (SAR) Strategies :
- Fluorine Substitution : Pentafluoroethoxy enhances metabolic stability but may reduce solubility. Compare with trifluoroethoxy analogs .
- Hydroxymethyl Position : Shifting the methanol group alters hydrogen-bonding capacity, impacting receptor affinity .
Experimental Design : - Use high-throughput screening (HTS) against kinase or GPCR panels to map activity cliffs .
How can contradictions in NMR data for fluorinated pyridine derivatives be resolved?
Q. Basic Research Focus
- 19F NMR : Assign signals using coupling constants (e.g., J₃,4 in pyridine ring) and reference standards (CFCl₃).
- 1H-13C HSQC : Resolve overlapping methanol protons by correlating with adjacent carbons .
Case Study :
Discrepancies in coupling constants for pentafluoroethoxy vs. trifluoroethoxy derivatives arise from electronegativity differences, resolved via DFT calculations .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced Research Focus
- Purification : Fluorinated byproducts (e.g., HF) require specialized glassware and neutralization protocols.
- Yield Optimization : Transition from batch to flow chemistry improves heat dissipation in exothermic steps .
How does the pentafluoroethoxy group impact the compound’s stability under physiological conditions?
Q. Advanced Research Focus
- Hydrolytic Stability : Evaluate via accelerated aging (pH 7.4 buffer, 37°C) with LC-MS monitoring. Fluorine’s electron-withdrawing effect reduces ester hydrolysis rates compared to methoxy groups .
- Oxidative Metabolism : Use liver microsomes to identify metabolites; fluorine substitution typically slows CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
